molecular formula C15H16N2O3 B11660411 N'-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11660411
M. Wt: 272.30 g/mol
InChI Key: GFUWKZWLWHPBPO-LFIBNONCSA-N
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Description

N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(4-propoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-2-9-19-13-7-5-12(6-8-13)11-16-17-15(18)14-4-3-10-20-14/h3-8,10-11H,2,9H2,1H3,(H,17,18)/b16-11+

InChI Key

GFUWKZWLWHPBPO-LFIBNONCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-propoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound’s hydrazone group can also participate in redox reactions, influencing cellular pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific propoxyphenyl and furan moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for research and industrial applications .

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